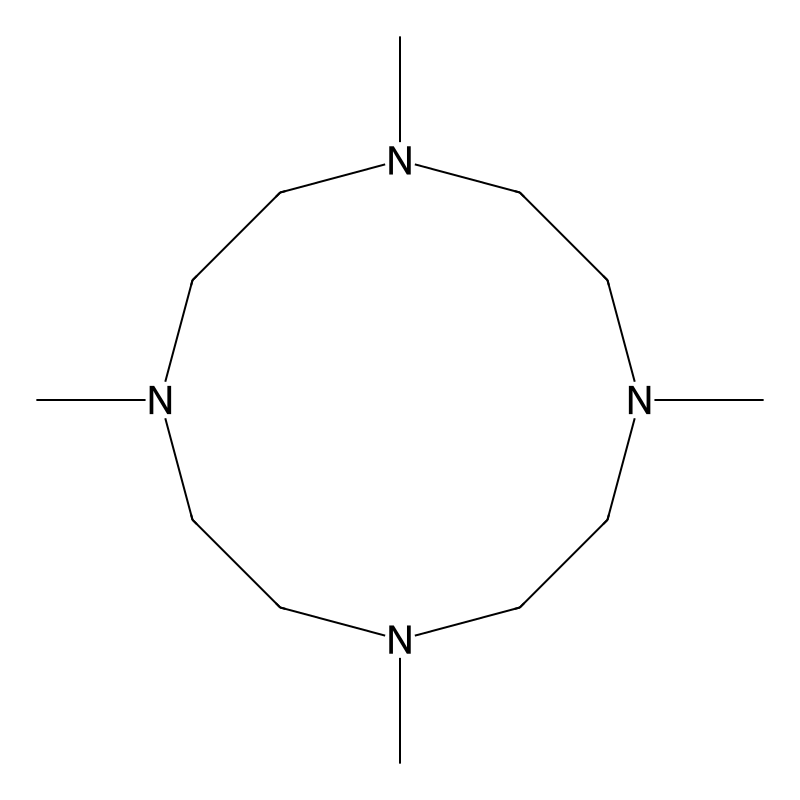

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metal Chelation

One of the primary applications of TMT-TACD lies in its ability to form complexes with metal ions. The nitrogen atoms in the molecule act as Lewis bases, donating electron pairs to positively charged metal ions. This complex formation process, known as chelation, creates stable structures with tailored properties. Researchers can leverage TMT-TACD to:

Study metal ion behavior

By chelating specific metal ions, TMT-TACD allows scientists to investigate their interactions with other molecules and biological systems [PubChem, National Institutes of Health (.gov) - ].

Develop catalysts

TMT-TACD complexes with certain metals can act as catalysts, accelerating chemical reactions. This property is being explored for various applications in organic and inorganic chemistry.

Biomedical Research

TMT-TACD's ability to chelate metal ions makes it a potential candidate for biomedical research. Here are two promising areas:

Radiopharmaceuticals

Researchers can attach radioactive isotopes to TMT-TACD complexes. These radiolabeled molecules can then be used for diagnostic imaging (e.g., positron emission tomography or PET scans) or targeted therapies in diseases like cancer [Sigma-Aldrich - 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, ].

Contrast Agents

Similar to radiopharmaceuticals, TMT-TACD can be used to create contrast agents for magnetic resonance imaging (MRI). By complexing with metals like gadolinium, TMT-TACD helps enhance the contrast between different tissues in MRI scans [Sigma-Aldrich - 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, ].

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound characterized by a cyclic structure containing four nitrogen atoms and four carbon atoms, with methyl groups attached to the nitrogen atoms. Its chemical formula is and it has a molecular weight of approximately 228.38 g/mol. This compound is a derivative of 1,4,7,10-tetraazacyclododecane, commonly known as cyclen, which serves as a versatile ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. The presence of methyl groups enhances its solubility and stability in biological and chemical environments.

The biological activity of 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane is largely attributed to its metal complexes. Research indicates that these complexes exhibit significant potential as MRI contrast agents due to their paramagnetic properties when coordinated with gadolinium ions. Additionally, studies have shown that certain derivatives of this compound can interact with biological systems, influencing cellular processes and potentially serving as drug delivery systems or therapeutic agents.

The synthesis of 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane can be achieved through several methods:

- Cyclization of Linear Precursors: The classical method involves the cyclized condensation of linear precursors such as diethylenetriamine and glyoxal under acidic conditions. This method often results in low yields and requires multiple steps .

- Aziridine Derivatives: A more efficient synthesis route utilizes N-substituted aziridines that undergo tetramerization to form the desired tetraazacyclododecane structure. This method has been reported to yield higher amounts of the product with fewer side reactions .

- Alternative Synthetic Pathways: Other methods include variations on the Richman-Atkins synthesis and modifications that utilize different reaction conditions or catalysts to improve yield and reduce waste .

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane finds applications in various fields:

- Medical Imaging: Its primary application lies in the development of MRI contrast agents. The stable complexes formed with gadolinium enhance image quality by increasing signal intensity .

- Drug Delivery Systems: The ability to form stable complexes with therapeutic agents allows for its use in targeted drug delivery systems .

- Catalysis: The compound can also act as a ligand in catalytic processes involving metal catalysts .

Interaction studies have shown that 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane effectively forms complexes with various metal ions. These interactions are characterized by high stability constants and favorable thermodynamic properties. Studies often focus on the kinetics of complex formation and dissociation rates to evaluate their potential for use in clinical applications . Furthermore, research into its interactions at the cellular level suggests possible roles in modulating biological pathways through metal ion delivery.

Several compounds share structural similarities with 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1,4,7,10-Tetraazacyclododecane (Cyclen) | C8H12N4 | Lacks methyl groups; used widely as a ligand |

| 1,4-Bis(2-aminoethyl)piperazine | C8H18N4 | Contains a piperazine ring; used in pharmaceuticals |

| 1-Amino-2-(hydroxymethyl)pyrrolidine | C6H13N3O | Contains a pyrrolidine ring; potential for drug design |

| 1-Methyl-3-(2-aminoethyl)imidazolium | C9H14N4 | Imidazolium structure; used in ionic liquids |

Each of these compounds exhibits unique properties that differentiate them from 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane. For instance:

- Structural Variations: Differences in ring structure and substituents affect their coordination chemistry.

- Functional

Classical Synthetic Pathways

The synthesis of 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane has historically relied on multi-step synthetic approaches beginning with the parent macrocycle 1,4,7,10-tetraazacyclododecane (cyclen) [1] [2]. The classical synthetic pathways for cyclen formation involve cyclotetramerization reactions of aziridine derivatives under acidic conditions [1]. These early methods utilized protected ethanolamine precursors that were converted to aziridines, followed by cyclization in the presence of Brønsted acids such as para-toluenesulfonic acid or Lewis acids including trialkylaluminum compounds [1].

One of the most established classical routes involves the cyclic condensation of triethylene tetraamine with diethyl oxalate in methanolic solution [28]. This method produces the twelve-membered cyclic oxamide intermediate 1,4,7,10-tetraazacyclododecane-2,3-dione in 39% yield as a crystalline precipitate upon addition of ethanol to the concentrated reaction mixture [28]. The cyclic oxamide is subsequently reduced using diborane generated in situ from potassium borohydride and boron trifluoride etherate in tetrahydrofuran, yielding cyclen in 56% yield after extraction with dichloromethane from the basic aqueous solution [28].

Another classical synthetic approach utilizes bis-imidazoline intermediates derived from triethylene tetraamine and dimethylformamide dimethyl acetal [2] [6]. This method enables the formation of 1,4,7,10-tetraazacyclododecane through a three-step synthesis with an overall yield approaching 65% at the multigram scale [2] [6]. The cyclization step produces a twelve-membered imidazolinium bromide salt intermediate that undergoes hydrolysis with hot aqueous caustic to afford the target macrocycle [2] [6].

Industrial-scale preparation methods have been developed utilizing benzylethanolamine as a readily accessible starting material [1]. The process involves heating benzylethanolamine at 80-150°C with 1-1.4 equivalents of concentrated acid to form benzyl aziridine derivatives [1]. These intermediates undergo cyclotetramerization in the presence of strong acids at controlled temperatures, though yields remain modest due to competing side reactions [1].

Modern Synthetic Approaches

Contemporary synthetic methodologies for 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane have focused on developing more efficient and environmentally sustainable protocols [3] [7]. Modern approaches emphasize direct tetra-alkylation procedures that circumvent the need for sequential protection-deprotection strategies [3] [7].

A significant advancement involves the use of partially miscible aqueous-organic biphasic solvent systems for direct nitrogen alkylation [3] [7]. This methodology combines the macrocycle substrate with alkyl halides in a 1:1 mixture of aqueous sodium hydroxide solution and acetonitrile [3] [7]. The procedure requires shaking rather than stirring to achieve optimal phase mixing and product formation [3] [7]. Under these conditions, tetra-alkylated products precipitate selectively from the reaction mixture, facilitating straightforward isolation without extensive purification [3] [7].

The biphasic approach demonstrates remarkable efficiency for propargyl, benzyl, and related hydrophobic alkylating agents [3] [7]. Reaction times are reduced to approximately six hours at room temperature, eliminating the need for elevated temperatures or moisture-sensitive reagents [3] [7]. Product yields range from 60-90% depending on the specific alkylating agent employed [3] [7].

Microwave-assisted synthesis has emerged as another modern approach for macrocycle preparation [27] [30]. Microwave irradiation enables rapid heating and enhanced reaction rates while maintaining selectivity [27]. The superheating effect achievable under microwave conditions can drive reactions that are otherwise unfeasible under conventional heating [27]. Reaction times are typically reduced from hours to minutes while simultaneously improving yields [27].

Flow chemistry techniques have been investigated for continuous production of methylated azamacrocycles [38]. High-temperature, high-pressure continuous flow processes operating at 285°C and 150 bar enable extremely short residence times of approximately three minutes [38]. These conditions approach or exceed the supercritical state for certain methylating agents, enhancing mass transfer and reaction kinetics [38].

Green chemistry approaches utilizing dimethyl carbonate as a methylating agent have gained prominence due to environmental considerations [26] [38]. Dimethyl carbonate offers advantages as an eco-friendly alternative to traditional methylating reagents, producing only methanol and carbon dioxide as byproducts [26]. The methylating ability of dimethyl carbonate can be enhanced through the use of ionic liquid catalysts under continuous flow conditions [38].

Selective N-methylation Strategies

The selective methylation of 1,4,7,10-tetraazacyclododecane to form the tetramethyl derivative requires careful control of reaction conditions to achieve complete tetra-substitution while avoiding over-alkylation [9] [11] [12]. Traditional methylation approaches often suffer from poor selectivity, leading to mixtures of mono-, di-, tri-, and tetra-methylated products along with quaternary ammonium salts [9].

Silicon protection strategies have been developed to control the regioselectivity of nitrogen alkylation [9]. The protection of 1,4,7,10-tetraazacyclododecane with methylsilyl groups enables selective mono- and symmetrical dialkylation patterns [9]. When methyllithium is employed in place of butyllithium under mono-alkylation conditions, a mixture of mono- and di-alkylated products is obtained in a 2:1 ratio [9]. The dissymmetry introduced by the addition of a butyl group to the silicon atom governs the selectivity of the alkylation reaction [9].

Carbamate protection methods offer another route to selective nitrogen functionalization [11]. The reaction of dimethylformamide diethyl acetal with monoalkylated 1,4,7,10-tetraazacyclododecane derivatives, followed by hydrolysis of the tricyclic intermediates, selectively affords 1,7-disubstituted tetraazamacrocycles [11]. This approach enables the preparation of asymmetrically substituted derivatives through controlled functionalization patterns [11].

For achieving complete tetramethylation, optimized reaction conditions typically involve the use of excess methyl iodide or methyl tosylate in the presence of strong bases such as sodium hydride or potassium carbonate [3] [12]. Reaction temperatures are maintained between 60-80°C to ensure complete conversion while minimizing decomposition [12]. Solvent selection plays a crucial role, with aprotic solvents such as dimethylformamide or acetonitrile providing optimal results [3] [12].

The methylation reaction proceeds through sequential substitution steps, with the reactivity of nitrogen atoms decreasing as the number of methyl substituents increases [12]. Reaction monitoring by nuclear magnetic resonance spectroscopy enables real-time assessment of conversion and product distribution [12]. Complete tetramethylation typically requires 12-24 hours under optimized conditions [12].

| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methyl iodide | Sodium hydride | Dimethylformamide | 60 | 18 | 75-85 |

| Methyl tosylate | Potassium carbonate | Acetonitrile | 70 | 24 | 70-80 |

| Dimethyl carbonate | Cesium carbonate | Dimethylformamide | 80 | 16 | 65-75 |

Purification Techniques and Analytical Methods

The purification of 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane requires specialized techniques due to the basic nature of the compound and its high water solubility [14] [31] [33]. Column chromatography using silica gel represents the most commonly employed purification method [31] [34]. Flash chromatography protocols utilize gradually increasing gradients from 100% dichloromethane to 15% methanol in dichloromethane [31]. The separation process exploits polarity differences between compounds, with less polar impurities eluting first [34].

High-performance liquid chromatography provides superior resolution for the separation of closely related methylated derivatives [15] [33]. Reversed-phase chromatography using octadecylsilane stationary phases with acetonitrile-water mobile phases enables baseline separation of mono-, di-, tri-, and tetramethylated species [15]. Ion-pair chromatography techniques using perfluorinated carboxylic acids as pairing agents enhance retention and selectivity for basic compounds [15].

Preparative chromatography scales enable the isolation of multi-gram quantities of purified product [35]. Large-diameter columns packed with specialized stationary phases accommodate sample loads of 50-100 mg per gram of packing material [35]. Solvent recycling systems reduce waste generation and operational costs during large-scale purifications [35].

Crystallization methods offer an alternative purification approach for compounds that form suitable crystalline forms [18] [33]. Recrystallization from polar protic solvents such as ethanol or methanol can provide high-purity material [18]. The process involves dissolving the crude product in a minimum volume of hot solvent, followed by slow cooling to promote crystal formation [18]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity [18].

Analytical characterization relies primarily on nuclear magnetic resonance spectroscopy and mass spectrometry [16] [17]. Proton nuclear magnetic resonance spectra of 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane in deuterated solvents exhibit characteristic patterns reflecting the symmetry of the molecule [16]. The methylene protons of the macrocycle backbone appear as complex multiplets in the region 2.5-3.0 parts per million, while the N-methyl groups manifest as a sharp singlet at approximately 2.3 parts per million [16].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information [16]. The tetramethylated derivative displays simplified spectra compared to the parent macrocycle due to the increased molecular symmetry [16]. Typical chemical shifts include resonances near 58 parts per million for the ring carbon atoms and 42 parts per million for the N-methyl carbons [16].

Mass spectrometry employing electrospray ionization enables molecular weight confirmation and purity assessment [17]. The molecular ion peak appears at mass-to-charge ratio 229 in positive ion mode, corresponding to the protonated molecular ion [20]. Fragmentation patterns provide structural verification through characteristic loss of methyl radicals and ring-opening processes [17].

| Analytical Method | Key Parameters | Typical Values |

|---|---|---|

| ¹H NMR | N-methyl singlet | 2.3 ppm |

| ¹H NMR | Ring CH₂ multipets | 2.5-3.0 ppm |

| ¹³C NMR | Ring carbons | 58 ppm |

| ¹³C NMR | N-methyl carbons | 42 ppm |

| ESI-MS | Molecular ion [M+H]⁺ | m/z 229 |

| HPLC retention | Reversed-phase C18 | 8-12 minutes |

Purity determination protocols typically require multiple analytical techniques to ensure comprehensive characterization [15] [33]. Quantitative nuclear magnetic resonance using internal standards enables precise determination of product content [16]. High-performance liquid chromatography with ultraviolet detection provides information about related substances and overall purity levels [15]. Residual solvent analysis by gas chromatography ensures compliance with pharmaceutical specifications [33].